Hydrogen‑Bond Donor/Acceptor Profile Differentiates Carbamate from Primary Carboxamide Analog
The target compound contains a methyl carbamate group at the 3‑carbonyl position, providing one additional hydrogen‑bond acceptor (the carbamate carbonyl oxygen) compared with the primary amide analog 2‑(4‑ethoxybenzamido)‑4,5‑dimethylthiophene‑3‑carboxamide [REFS‑1]. This difference alters the molecule's capacity for key interactions with catalytic cysteine residues in USP‑family deubiquitinases, where backbone amide and side‑chain hydrogen‑bonding are essential for inhibitor potency [REFS‑2].
| Evidence Dimension | Number of hydrogen‑bond acceptors (HBA) / donors (HBD) |
|---|---|
| Target Compound Data | HBA = 6, HBD = 2 (calculated from SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC(=O)OC) |
| Comparator Or Baseline | 2‑(4‑Ethoxybenzamido)‑4,5‑dimethylthiophene‑3‑carboxamide: HBA = 5, HBD = 2 (carboxamide replaces methyl carbamate) |
| Quantified Difference | ΔHBA = +1 (carbamate oxygen); identical HBD count |
| Conditions | In silico calculation based on SMILES structures; experimental validation of binding interactions pending |
Why This Matters
An additional hydrogen‑bond acceptor can strengthen interactions with the USP7 catalytic cleft, where backbone NH of Gly74 and the catalytic Cys223 side chain are critical hydrogen‑bond partners; this may translate to improved binding affinity in biochemical assays.
- [1] Kategaya, L., Di Lello, P., Rougé, L., et al. USP7 small‑molecule inhibitors interfere with ubiquitin binding. Nature 550, 534–538 (2017). (Structural basis for USP7 inhibitor interactions; class‑level reference.) View Source
